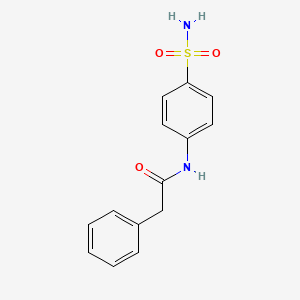

2-phenyl-N-(4-sulfamoylphenyl)acetamide

Description

Contextualization within the Class of Sulfonamide Derivatives

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide group (-SO2NHR). This functional group has been a cornerstone in drug discovery for decades, leading to the development of a wide array of therapeutic agents. The versatility of the sulfonamide scaffold allows for extensive chemical modifications, resulting in derivatives with diverse pharmacological properties.

Historically, sulfonamides were first recognized for their antibacterial properties. However, their therapeutic applications have since expanded significantly. Today, sulfonamide derivatives are investigated for a multitude of biological activities, including but not limited to:

Anticancer Agents: Many sulfonamide-containing compounds have been synthesized and evaluated for their potential to combat various cancer cell lines. tandfonline.comresearchgate.net

Carbonic Anhydrase Inhibitors: The sulfonamide group is a key pharmacophore for inhibiting carbonic anhydrases, a family of enzymes involved in various physiological processes. rsc.orgnih.gov

Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promise as anti-inflammatory and pain-relieving agents.

Antiviral and Antifungal Properties: Research has also explored the potential of sulfonamides in treating viral and fungal infections.

The structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide, with its phenyl and acetamide (B32628) components, represents a specific iteration of this versatile scaffold, suggesting its potential for biological activity.

Overview of Research Significance in the Development of Bioactive Molecules

While direct research on 2-phenyl-N-(4-sulfamoylphenyl)acetamide is not extensively documented in publicly available literature, the significance of its structural analogs is well-established. The core "N-(4-sulfamoylphenyl)acetamide" is a known scaffold used in the design of targeted inhibitors. The addition of a "2-phenyl" group is a modification that can influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.

Research into closely related derivatives highlights the potential therapeutic applications of this chemical class. For instance, derivatives where the 2-position of the acetamide is substituted with other cyclic moieties have demonstrated potent inhibitory activity against carbonic anhydrase (CA) isoforms.

Detailed Research Findings on Structural Analogs:

A significant body of research has focused on modifying the acetamide portion of the N-(4-sulfamoylphenyl)acetamide scaffold. These studies provide valuable insights into the structure-activity relationships of this class of compounds and underscore the potential of 2-phenyl-N-(4-sulfamoylphenyl)acetamide.

One notable area of investigation is the development of carbonic anhydrase inhibitors. For example, a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized and evaluated for their ability to inhibit cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov Overexpression of these enzymes is linked to tumor progression, making them attractive targets for anticancer therapies. nih.gov

Similarly, another study focused on 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide as an effective human carbonic anhydrase (hCA) inhibitor. This research utilized a "tail approach" in its design, where the acetamide moiety acts as a linker. rsc.org The study reported on the crystal structures of this compound in complex with hCA II and the brain-associated hCA VII, providing insights for developing selective CA inhibitors. rsc.org

The table below summarizes the inhibitory activity of some of these reported derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound Derivative | Target Isoform | Inhibition Constant (Kᵢ) |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA II | 43.2 nM |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA VII | 8.9 nM |

| 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (7h - 4-fluoro) | hCA IX | 1.2 nM |

| 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (7b - 4-hydroxy) | hCA XII | 4.3 nM |

Furthermore, research into [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives has demonstrated their potential as anticancer agents. A study detailed the synthesis of 21 such compounds and their in vitro activity against various cancer cell lines, including A549 (Lung), HeLa (Cervical), MCF-7 (Breast), and Du-145 (Prostate). tandfonline.comresearchgate.net Several of these compounds exhibited moderate to good anticancer activity, with some showing promising results across multiple cell lines. tandfonline.comresearchgate.net

These findings collectively suggest that the 2-phenyl-N-(4-sulfamoylphenyl)acetamide scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and enzyme inhibition. The phenyl group in the "2-phenyl" position could potentially engage in hydrophobic interactions within the active sites of target proteins, a common strategy in rational drug design to enhance binding affinity and selectivity. Further investigation into the specific biological profile of 2-phenyl-N-(4-sulfamoylphenyl)acetamide is warranted to fully elucidate its potential in medicinal chemistry.

Properties

IUPAC Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYKTZCRIGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-phenyl-N-(4-sulfamoylphenyl)acetamide

Synthesis via Reactions Involving Sulfanilamide (B372717)

The most direct route to 2-phenyl-N-(4-sulfamoylphenyl)acetamide involves the acylation of the aromatic amino group of sulfanilamide. This transformation is analogous to the synthesis of other N-acylsulfonamide derivatives where a carboxylic acid is coupled with a sulfa drug. One prominent method employs peptide coupling agents to facilitate the formation of the amide bond between 2-phenylacetic acid and sulfanilamide. nih.gov

For instance, the synthesis of similar acetamide-sulfonamide scaffolds has been successfully carried out using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a 4-dimethylaminopyridine (B28879) (DMAP) catalyst. nih.gov In this type of reaction, the carboxylic acid (2-phenylacetic acid) is activated by DCC, making it susceptible to nucleophilic attack by the amino group of sulfanilamide. The reaction is typically conducted in a suitable organic solvent mixture, such as methanol (B129727) and acetonitrile. nih.gov

Synthetic Routes Utilizing 4-Aminobenzenesulfonamide and Related Precursors

As sulfanilamide is the common name for 4-aminobenzenesulfonamide, the synthetic routes are fundamentally the same as those described in the previous section. The core of the synthesis is the reaction between the primary amine of 4-aminobenzenesulfonamide and an activated form of 2-phenylacetic acid. nih.gov

Alternative coupling agents to DCC/DMAP, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), can also be employed to achieve the desired amide formation. tandfonline.com These reagents are widely used in medicinal chemistry to create amide linkages under mild conditions, making them suitable for precursors like 4-aminobenzenesulfonamide that contain multiple functional groups. nih.govtandfonline.com

| Carboxylic Acid Precursor | Amine Precursor | Coupling Agents/Catalysts | Solvent | Reference |

|---|---|---|---|---|

| Ibuprofen (B1674241) | Sulfanilamide | DCC, DMAP | Methanol/Acetonitrile | nih.gov |

| Substituted Phenylacetic Acid | Substituted Amine | EDCI, DIPEA | DCM | tandfonline.com |

Preparation through Nucleophilic Substitution Reactions

An alternative, two-step pathway to the target compound involves the synthesis of an intermediate, 2-chloro-N-(4-sulfamoylphenyl)acetamide, followed by a nucleophilic substitution of the chlorine atom. Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an atom to replace a leaving group. organic-chemistry.orgkhanacademy.orglibretexts.org

The first step is the synthesis of the chloroacetamide intermediate from sulfanilamide and chloroacetyl chloride. nih.gov The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles. ekb.eg This makes the chloro-intermediate a versatile precursor. The second step would involve the substitution of the chloride with a phenyl group, for example, through a Friedel-Crafts-type alkylation of benzene (B151609) or a metal-catalyzed cross-coupling reaction.

Reaction Mechanisms and Conditions in the Synthesis of the Core Scaffold and its Precursors

Acylation Processes

The acylation of sulfanilamide to form 2-phenyl-N-(4-sulfamoylphenyl)acetamide is a nucleophilic acyl substitution reaction. When using coupling agents like DCC, the reaction mechanism begins with the activation of the carboxylic acid (2-phenylacetic acid). DCC protonates the carboxyl group, which is then attacked by another molecule of DCC to form a highly reactive O-acylisourea intermediate. The amino group of sulfanilamide then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and N,N'-dicyclohexylurea as a byproduct. nih.gov The catalyst DMAP enhances the reaction rate. nih.gov

Alternatively, direct acylation can be achieved using a more reactive derivative of the carboxylic acid, such as an acyl chloride (e.g., 2-phenylacetyl chloride). In this case, the lone pair of electrons on the nitrogen of sulfanilamide's amino group directly attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate expels a chloride ion to form the final amide product. This reaction typically generates hydrogen chloride (HCl) as a byproduct, which is often neutralized by adding a non-nucleophilic base. sphinxsai.comresearchgate.net

Reactions Involving Chloroacetyl Chloride

The synthesis of the key intermediate, 2-chloro-N-(4-sulfamoylphenyl)acetamide, involves the reaction of sulfanilamide with chloroacetyl chloride (also known as 2-chloroethanoylchloride). nih.gov This is a specific example of the acylation process described above.

In a typical laboratory procedure, chloroacetyl chloride dissolved in a solvent like tetrahydrofuran (B95107) (THF) is added slowly to a cooled solution of sulfanilamide. nih.gov The reaction is performed under anhydrous conditions at a reduced temperature (e.g., 258 K) to control the reactivity of the acyl chloride. nih.gov A base may be added to act as an HCl scavenger, improving the reaction yield. sphinxsai.comtandfonline.com After several hours, the reaction mixture is warmed to room temperature, and the product is isolated through extraction and recrystallization, yielding the desired 2-chloro-N-(4-sulfamoylphenyl)acetamide. nih.gov The yield for this specific reaction has been reported to be around 70%. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Sulfanilamide | 2-Chloroethanoylchloride | Tetrahydrofuran (THF) | 258 K, 4 hours, anhydrous | 70% |

Analytical and Spectroscopic Characterization in Synthetic Studies

The structural elucidation and confirmation of 2-phenyl-N-(4-sulfamoylphenyl)acetamide and its derivatives rely heavily on a suite of analytical and spectroscopic techniques. These methods are indispensable for verifying the successful synthesis and purity of the target compounds. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a key technique used to assess the purity of the synthesized compounds. tandfonline.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide detailed information about the molecular structure. tandfonline.comnih.gov

The ¹H NMR spectrum of related acetamide-sulfonamide scaffolds typically shows characteristic signals for the amide proton (-NH) in the downfield region (around δ 10.06–11.1 ppm), confirming the formation of the amide bond. nih.gov The protons of the phenyl and sulfamoylphenyl rings appear as multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons of the 2-phenylacetyl group typically resonate as a singlet.

In ¹³C NMR spectroscopy, the carbonyl carbon of the acetamide (B32628) group is readily identifiable by its characteristic chemical shift in the range of δ 170.3–176.4 ppm. nih.gov The signals for the aromatic carbons provide further confirmation of the compound's carbon framework.

IR spectroscopy is used to identify the presence of key functional groups. The N-H stretch of the sulfonamide and amide groups, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the S=O group in the sulfonamide all give rise to characteristic absorption bands. nih.gov

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further corroborating the proposed structure.

The following tables present representative spectroscopic data for compounds analogous to 2-phenyl-N-(4-sulfamoylphenyl)acetamide , illustrating the expected ranges for key signals.

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Reference |

| N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 10.30 (s, 1H, NHCO), 7.72 (s, 4H, ArH), 7.47 (d, 1H, NHSO₂), 2.86 (br s, 1H, CHN), 2.07 (s, 3H, CH₃CO), 0.90-1.60 (m, 10H, 5 × CH₂) | nih.gov |

| N-(4-(N-phenethylsulfamoyl)phenyl)acetamide | 10.36 (s, 1H, NHCO), 7.65 (s, 4H, ArH), 7.49 (d, 1H, NHSO₂), 7.02-7.25 (m, 5H, ArH), 2.88 (q, 2H, CH₂N), 2.60 (t, 2H, CH₂Ph), 2.04 (s, 3H, CH₃CO) | nih.gov |

| 2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide | 10.06-11.1 (amide -NH), aromatic protons, aliphatic protons | nih.gov |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Aromatic and aliphatic C-H stretching observed | researchgate.net |

| Compound | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |

| N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 169.1, 142.5, 136.0, 127.4, 118.7, 52.1, 33.3, 24.9, 24.4, 24.1 | nih.gov |

| N-(4-(N-phenethylsulfamoyl)phenyl)acetamide | 170.7, 142.7, 138.9, 134.4, 129.0, 128.8, 128.1, 126.8, 119.6, 44.4, 35.4, 24.2 | nih.gov |

| Analogs of 2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide | 170.3-176.4 (C=O) | nih.gov |

Molecular Structure and Conformational Analysis

Solid-State Structural Investigations (e.g., X-ray Crystallography)

The crystal structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide, when bound to Human Carbonic Anhydrase II, has been determined by X-ray diffraction. This technique provides precise atomic coordinates, allowing for a detailed examination of bond lengths, bond angles, and torsion angles. The crystallographic data reveals the molecule's solid-state conformation, which is a result of both intramolecular forces and the interactions with its immediate environment within the crystal lattice or protein binding pocket.

Table 1: Crystallographic Data Summary for PDB Entry 3OYS

| Parameter | Value |

|---|---|

| PDB ID | 3OYS |

| Resolution | 1.40 Å |

| R-Value | 0.166 |

Conformational Analysis of Key Structural Moieties (e.g., Amide, Sulfonamide)

The amide group typically adopts a planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl group. In the observed structure, the torsion angle associated with the C-N bond of the amide linkage indicates a trans configuration, which is the energetically favored arrangement. The phenylacetamide moiety is not perfectly coplanar with the sulfamoylphenyl ring, exhibiting a significant dihedral angle between the two aromatic rings. This twist is influenced by steric hindrance and the optimization of intermolecular interactions.

Intermolecular Interactions and Supramolecular Architecture in Crystalline Forms

In the context of its protein-bound state, 2-phenyl-N-(4-sulfamoylphenyl)acetamide engages in a variety of intermolecular interactions that stabilize its binding. These same types of interactions are fundamental to the formation of its own crystal lattice in a pure solid form.

The primary interactions observed are hydrogen bonds. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). Similarly, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). These groups are pivotal in forming a network of hydrogen bonds. Specifically, the sulfonamide's amino group can donate hydrogen bonds to the oxygen atoms of neighboring molecules, while the sulfonyl oxygens can accept hydrogen bonds. The amide N-H can also participate as a hydrogen bond donor.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings can contribute to the stability of the crystal packing. The offset arrangement of the phenyl rings suggests the presence of these stabilizing non-covalent interactions, which are crucial in building the supramolecular architecture. These collective interactions dictate the precise and repeating arrangement of the molecules in the crystal, leading to a well-defined and stable solid-state structure.

In Vitro Biological Activity and Enzyme Inhibition Studies

Broad-Spectrum Enzymatic Inhibition Potential of 2-phenyl-N-(4-sulfamoylphenyl)acetamide and Related Compounds

While comprehensive broad-spectrum enzymatic screening specifically for 2-phenyl-N-(4-sulfamoylphenyl)acetamide is not extensively detailed in the available literature, the chemical scaffold of N-acyl-sulfonamides is known to interact with a variety of enzymes. The biological activity of sulfonamides is diverse, with different derivatives exhibiting inhibitory effects on enzymes such as carbonic anhydrases, proteases, and kinases. For instance, certain acetamide-sulfonamide containing scaffolds have been investigated for their inhibitory activity against urease. nih.gov Additionally, synthetic N-[(substituted-sulfamoyl)phenyl]acetamides have been screened against α-chymotrypsin, demonstrating moderate inhibitory potential. researchgate.net The specific broad-spectrum enzymatic inhibition profile of 2-phenyl-N-(4-sulfamoylphenyl)acetamide itself, however, remains an area requiring more focused investigation. The diverse biological activities of molecules containing the sulfonamide group, ranging from antibacterial to anti-inflammatory and diuretic effects, suggest that this class of compounds, including 2-phenyl-N-(4-sulfamoylphenyl)acetamide, may possess a wider range of enzymatic interactions than currently documented. openaccesspub.org

Carbonic Anhydrase (CA) Inhibition Profile

The most extensively studied enzymatic inhibition of 2-phenyl-N-(4-sulfamoylphenyl)acetamide and its derivatives is their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms (e.g., hCA I, II, VII, IX, XII)

Derivatives of 2-phenyl-N-(4-sulfamoylphenyl)acetamide have shown significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. For example, the indole-2,3-dione derivative, 2-(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamide, demonstrated a highly effective inhibition profile against hCA I and hCA II with inhibition constant (Kᵢ) values of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also showed appreciable inhibitory activity against the tumor-associated isoform hCA XII, with a Kᵢ of 7.91 nM, which is comparable to the standard inhibitor Acetazolamide (B1664987) (AAZ). nih.gov

Another derivative, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, was found to be a particularly interesting inhibitor of hCA VII, an isoform predominantly expressed in the brain, with a Kᵢ value of 8.9 nM. researchgate.net This compound showed preferential inhibition of hCA VII over the ubiquitous hCA II, for which it had a Kᵢ of 43.2 nM. researchgate.net

The inhibitory potential of various N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to the target compound, has also been investigated. Many of these compounds displayed potent inhibition against hCA I (Kᵢ = 13.3–87.6 nM), hCA II (Kᵢ = 5.3–384.3 nM), and hCA VII (Kᵢ = 1.1–13.5 nM), with several showing better inhibition than the control drug, Acetazolamide. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 2-phenyl-N-(4-sulfamoylphenyl)acetamide Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 2-(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamide | 45.10 | 5.87 | - | - | 7.91 |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | - | 43.2 | 8.9 | - | - |

| Acetazolamide (AAZ) | 250 | 12.5 | 2.5 | 25.8 | 5.70 |

Data sourced from multiple studies for comparison.

Inhibition of Mycobacterial Carbonic Anhydrases (e.g., MtCA1, MtCA2, MtCA3)

In the context of infectious diseases, derivatives of 2-phenyl-N-(4-sulfamoylphenyl)acetamide have been evaluated as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis (MtCA). A series of N-((4-sulfamoylphenyl)carbamothioyl) amides were tested against three β-CAs from this bacterium: MtCA1, MtCA2, and MtCA3. nih.gov

These compounds were found to effectively inhibit MtCA1 and MtCA2, while MtCA3 was poorly inhibited. nih.gov The most sensitive of the three was MtCA2, with ten out of the twelve tested compounds showing Kᵢ values in the low nanomolar range (3.4 to 57.1 nM). nih.gov Notably, approximately 85% of these compounds demonstrated better inhibitory activity against MtCA2 than Acetazolamide. nih.gov

Table 2: Inhibition of Mycobacterial Carbonic Anhydrase Isoforms by N-((4-sulfamoylphenyl)carbamothioyl) amides

| Compound Series | MtCA1 Inhibition | MtCA2 Inhibition | MtCA3 Inhibition |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Effective | Highly Effective (Kᵢ range: 3.4 - 57.1 nM) | Poorly Inhibited |

This table summarizes the general findings for the series of tested compounds.

Mechanistic Elucidation of CA Inhibition

The mechanism of carbonic anhydrase inhibition by sulfonamides, including 2-phenyl-N-(4-sulfamoylphenyl)acetamide and its derivatives, is well-established. These compounds act as zinc-binders. The deprotonated sulfonamide nitrogen atom coordinates directly to the catalytic Zn(II) ion located at the bottom of the active site cavity. researchgate.net This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. researchgate.net

X-ray crystallography studies of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with hCA II and hCA VII have provided detailed insights into this binding mode. researchgate.net In addition to the primary interaction with the zinc ion, the inhibitor is further stabilized by a network of hydrogen bonds and van der Waals contacts with amino acid residues within the active site. For example, the sulfonamide moiety forms hydrogen bonds with the side chain of Thr199. researchgate.net The phenyl ring of the benzenesulfonamide (B165840) moiety establishes van der Waals interactions with several residues, further anchoring the inhibitor in the active site. researchgate.net The "tail" portion of the molecule, in this case, the phenylacetamide group and its substituents, can extend into different regions of the active site, and variations in these tails can account for the observed differences in inhibitory potency and selectivity among the various CA isoforms. researchgate.net

Cyclooxygenase (COX) Inhibition Investigations

While the sulfonamide moiety is a key feature of selective COX-2 inhibitors like celecoxib, there is a lack of specific data on the direct cyclooxygenase (COX) inhibitory activity of 2-phenyl-N-(4-sulfamoylphenyl)acetamide. openaccesspub.orgnih.gov However, the broader class of N-phenylacetamide and sulfonamide derivatives has been explored for COX inhibition.

Research on related structures suggests that the acetamide (B32628) and sulfonamide functionalities can be incorporated into molecules with potent and selective COX-2 inhibitory activity. archivepp.com For instance, a review on new acetamide derivatives of COX-II inhibitors highlights several compounds containing a sulfamoylphenyl acetamide scaffold that exhibit anti-inflammatory properties, presumably through COX inhibition. researchgate.netgalaxypub.co One such example is 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide, which has demonstrated notable anti-inflammatory potential. researchgate.netgalaxypub.co

The general structure-activity relationship for many selective COX-2 inhibitors involves a central ring system with two adjacent aromatic rings, one of which often bears a sulfonamide or methylsulfonyl group. nih.gov This sulfonamide moiety is crucial for binding to a specific side pocket in the COX-2 active site that is not present in the COX-1 isoform, thereby conferring selectivity. nih.gov Given that 2-phenyl-N-(4-sulfamoylphenyl)acetamide possesses the key benzenesulfonamide group, it is plausible that it or its derivatives could exhibit COX inhibitory activity, though this requires direct experimental verification.

Dihydropteroate (B1496061) Synthetase Inhibition in Antibacterial Contexts

Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.gov These drugs are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. nih.gov By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid, which is essential for bacterial growth and replication. nih.gov

There is no specific research available that details the inhibitory activity of 2-phenyl-N-(4-sulfamoylphenyl)acetamide against dihydropteroate synthetase. However, the fundamental mechanism of action of antibacterial sulfonamides is directly linked to the presence of the p-aminobenzenesulfonamide core structure. For a sulfonamide to have antibacterial activity through this mechanism, a free amino group at the N4 position (para to the sulfonamide group) is generally considered essential for mimicking pABA.

In the case of 2-phenyl-N-(4-sulfamoylphenyl)acetamide, the N4-amino group is acylated with a phenylacetyl group. This substitution would likely prevent the molecule from acting as a direct competitive inhibitor of DHPS in the same manner as classic antibacterial sulfonamides. The structure-activity relationship for DHPS inhibition by sulfonamides is well-defined and emphasizes the necessity of an unsubstituted N4-amino group. acs.org Therefore, it is unlikely that 2-phenyl-N-(4-sulfamoylphenyl)acetamide itself would be a potent inhibitor of dihydropteroate synthetase.

Matrix Metalloproteinase (MMP) Inhibition

The direct inhibitory activity of 2-phenyl-N-(4-sulfamoylphenyl)acetamide against specific matrix metalloproteinases has not been extensively detailed in publicly available scientific literature. The broader class of sulfonamide-containing molecules has been a subject of interest in the design of MMP inhibitors, which are crucial in pathological processes like tumor invasion and arthritis. However, specific enzymatic assays and inhibition constants (e.g., IC₅₀ or Kᵢ values) for 2-phenyl-N-(4-sulfamoylphenyl)acetamide against various MMP isoforms are not prominently reported.

Exploration of Other Biological Targets and Modulatory Effects

Beyond MMPs, the N-(4-sulfamoylphenyl)acetamide scaffold is a well-established pharmacophore for other significant biological targets, most notably carbonic anhydrases.

Carbonic Anhydrase (CA) Inhibition

The most significant body of research points to the potent inhibitory effects of compounds containing the N-(4-sulfamoylphenyl)acetamide moiety on carbonic anhydrases (CAs). The crystal structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide in complex with human Carbonic Anhydrase II (hCA II) has been determined and is available in the Protein Data Bank (PDB entry 3OYS). This provides definitive evidence of its direct interaction with this enzyme.

The benzenesulfonamide group is a classic zinc-binding group utilized in the design of CA inhibitors. This moiety coordinates to the catalytic zinc ion within the enzyme's active site, leading to inhibition. Studies on analogous compounds demonstrate that this scaffold can inhibit various CA isoforms. For instance, a closely related derivative, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, has shown potent inhibition of hCA II and the brain-associated hCA VII, with reported inhibition constants (Kᵢ) of 43.2 nM and 8.9 nM, respectively. acs.org Furthermore, the core scaffold, 4-Acetamidobenzenesulfonamide, inhibits human CA II, CA IX, and CA XII with Kᵢ values of 246 nM, 135 nM, and 49 nM, respectively.

Chymotrypsin Inhibition

Derivatives of N-(4-sulfamoylphenyl)acetamide have been synthesized and evaluated for their ability to inhibit α-chymotrypsin. A study investigating a series of N-substituted sulfamoylacetamides revealed that these compounds act as moderate enzyme inhibitors against this digestive enzyme. nih.govresearchgate.net While specific IC₅₀ values for 2-phenyl-N-(4-sulfamoylphenyl)acetamide are not provided, the research indicates that the general structure is recognized by the enzyme's active site. nih.gov

Urease Inhibition

The acetamide-sulfonamide scaffold has also been explored for its potential to inhibit urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Various conjugates of NSAIDs with sulfa drugs, resulting in structures containing the N-(4-sulfamoylphenyl)acetamide core, have demonstrated potent, competitive inhibition of urease. nih.gov For example, conjugates of ibuprofen (B1674241) and flurbiprofen (B1673479) with different sulfa drugs have yielded compounds with IC₅₀ values in the low micromolar range. nih.gov One such derivative, 2-(4-isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide, which is structurally similar to the subject compound, was found to be an effective urease inhibitor. nih.gov

Structure Activity Relationship Sar Analysis

Influence of the Phenyl Acetamide (B32628) Moiety on Biological Activity

The phenyl acetamide portion of the molecule, often referred to as the "tail," plays a critical role in determining the potency and, crucially, the isoform selectivity of the inhibitor. While the sulfamoylphenyl group anchors the molecule to the zinc ion in the enzyme's active site, the tail extends into a secondary binding region that varies significantly between different carbonic anhydrase isoforms.

Research into various benzenesulfonamide (B165840) derivatives has shown that the nature of this tail group is a key determinant of inhibitory power. nih.gov The phenyl group of the phenyl acetamide moiety can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues within the active site cavity. researchgate.net For example, in human carbonic anhydrase II (hCA II), this tail can interact with hydrophobic residues such as Val135, Leu198, and Trp209. researchgate.net

Modifications to this phenyl ring can significantly alter biological activity. The introduction of different substituents can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its fit within the active site. Studies on related structures have demonstrated that electron-donating groups can sometimes enhance inhibitory effects more than electron-withdrawing groups. nih.gov The acetamide portion of the moiety provides a hydrogen bond donor (the N-H group) and acceptor (the C=O group), which can form additional stabilizing interactions with the enzyme, further anchoring the tail in a productive binding conformation.

Role of the Sulfamoylphenyl Group and its Substitutions

The unsubstituted sulfamoylphenyl group (-C₆H₄SO₂NH₂) is the cornerstone of this class of inhibitors. It serves as the primary pharmacophore, or Zinc-Binding Group (ZBG), which is essential for the inhibitory mechanism against carbonic anhydrases. nih.govmdpi.com The sulfonamide moiety coordinates directly to the Zn²⁺ ion located at the bottom of the active site cleft, displacing a crucial water molecule (or hydroxide (B78521) ion) and thereby disrupting the enzyme's catalytic cycle. mdpi.comtandfonline.com

The SAR of this group is well-established:

Primary Sulfonamide (-SO₂NH₂): The presence of the two protons on the nitrogen atom is critical for the strong coordination to the zinc ion.

Substitutions on the Sulfonamide Nitrogen: N-alkylation or N-arylation of the sulfonamide group generally leads to a dramatic decrease or complete loss of inhibitory activity. However, certain heterocyclic substitutions on the sulfonamide nitrogen have been explored, sometimes resulting in potent inhibitors. acs.org

Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the sulfamoylphenyl group can influence activity and selectivity. Introducing substituents can alter the pKa of the sulfonamide group, affecting its zinc-binding affinity. Furthermore, these substituents can make additional contacts with residues in the active site. For instance, adding groups that can form hydrogen bonds or other interactions may enhance binding. nih.gov

The following table illustrates the importance of the primary sulfonamide group by comparing the inhibitory activity of analogs against human carbonic anhydrase II (hCA II).

| Compound Name | Modification | hCA II Inhibition (Kᵢ) |

| 2-phenyl-N-(4-sulfamoylphenyl)acetamide | Primary Sulfonamide | Potent (nanomolar range) |

| N-Methyl analog | Methyl group on SO₂NH₂ | Significantly reduced activity |

| N,N-Dimethyl analog | Two methyl groups on SO₂NH₂ | Inactive |

| Carboxylic acid analog | SO₂NH₂ replaced with COOH | Weak or no activity |

Note: Specific Kᵢ values for these exact analogs of the title compound are illustrative and based on general SAR principles for sulfonamide CA inhibitors.

Conformational Flexibility and Linker Length in Molecular Recognition

The acetamide group (-NH-C(O)-CH₂-) in 2-phenyl-N-(4-sulfamoylphenyl)acetamide acts as a linker connecting the zinc-binding sulfamoylphenyl head to the phenyl tail. The length and flexibility of this linker are critical for optimal molecular recognition and binding affinity. nih.gov

A linker with appropriate conformational flexibility allows the tail moiety to orient itself effectively within the active site to maximize favorable interactions with surrounding amino acid residues. nih.govnih.gov If the linker is too rigid, it may lock the molecule into a conformation that is not ideal for binding to a specific isoform, potentially reducing potency. nih.gov Conversely, if it is too flexible, an entropic penalty may be paid upon binding, which could also decrease affinity.

The length of the linker is equally important. It dictates the distance between the ZBG and the tail, determining which regions of the active site the tail can explore.

Short Linkers: May restrict the tail to interacting only with residues close to the zinc ion.

Optimal Length Linkers: Allow the tail to reach deeper into the active site, accessing unique sub-pockets that differ between isoforms, which is a key strategy for achieving selective inhibition. mdpi.com

Long Linkers: May introduce too much flexibility or position the tail outside the most favorable binding regions.

The acetamide linker in the title compound provides a balance of restricted rotation around the amide bond and flexibility from the methylene (B1212753) (-CH₂-) group, allowing the phenyl tail to adopt a favorable orientation for binding. researchgate.net

Elucidation of Key Pharmacophoric Features for Target Binding

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological activity. For benzenesulfonamide-based carbonic anhydrase inhibitors like 2-phenyl-N-(4-sulfamoylphenyl)acetamide, the key pharmacophoric features are well-defined. researchgate.net

Zinc-Binding Group (ZBG): This is the most critical feature, represented by the primary sulfonamide (-SO₂NH₂) group. It must be positioned to form a strong coordinate bond with the catalytic Zn²⁺ ion. mdpi.com

Aromatic Ring Scaffold: The central phenyl ring to which the sulfonamide is attached serves as a scaffold to correctly orient the ZBG and the tail.

Hydrogen Bond Acceptor/Donor: The acetamide linker contains a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (amide N-H), which can form specific interactions with residues like Thr199 and Thr200 in the hCA II active site, providing additional binding energy and specificity.

Hydrophobic/Aromatic Feature: The terminal phenyl ring acts as a hydrophobic tail. This feature is crucial for occupying a hydrophobic pocket within the CA active site, which is a primary determinant of isoform selectivity. nih.gov

The combination of these features allows the molecule to anchor firmly to the catalytic zinc ion while the tail group makes specific interactions deeper in the active site, leading to potent and potentially selective inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzenesulfonamide-based carbonic anhydrase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net

These studies on series of related sulfonamides have yielded predictive models that help in designing novel and more potent inhibitors. tandfonline.comnih.gov The models generate 3D contour maps that highlight regions around the aligned molecules where certain properties are predicted to enhance or diminish activity.

CoMFA Models: Generate steric and electrostatic contour maps.

Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours highlight areas where positive charges (or electron-withdrawing groups) are beneficial, and red contours indicate where negative charges (or electron-donating groups) would increase potency.

CoMSIA Models: Provide additional insights by mapping hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

For compounds related to 2-phenyl-N-(4-sulfamoylphenyl)acetamide, QSAR studies generally confirm that bulky, hydrophobic groups on the "tail" portion are favorable for binding to the hydrophobic half of the CA active site. nih.gov These models serve as a powerful tool to rationalize the observed SAR and to guide the synthesis of new analogs with improved inhibitory profiles against specific carbonic anhydrase isoforms. researchgate.net

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

In the context of the acetamide-sulfonamide scaffold present in 2-phenyl-N-(4-sulfamoylphenyl)acetamide, numerous docking studies have been performed on analogous compounds, particularly as urease inhibitors nih.govresearchgate.net. For instance, studies on conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, which share the core acetamide-sulfonamide structure, have revealed key interactions within the urease active site. These conjugates are designed to retain the essential pharmacophoric elements necessary for binding mdpi.com.

Docking simulations of these related compounds have shown that the sulfonamide and acetamide (B32628) moieties are crucial for binding. The interactions typically involve a network of hydrogen bonds with key amino acid residues in the enzyme's active site, such as histidine, arginine, and alanine, as well as electrostatic interactions with nickel ions essential for catalysis nih.govmdpi.com.

Table 1: Example of Molecular Interactions for an Acetamide-Sulfonamide Scaffold This table presents data for a related compound, 2-(4-Isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide, docked into the urease active site, to illustrate typical binding interactions.

| Interacting Residue | Interaction Type |

| Ala440 | Hydrogen Bond |

| His593 | Hydrogen Bond |

| Arg609 | Hydrogen Bond |

| Met637 | Pi-Sulfur Bond |

| Various | Hydrophobic Interactions |

Data sourced from studies on related urease inhibitors nih.gov.

These studies underscore the importance of the acetamide-sulfonamide framework in establishing a stable binding pose within the target protein, a principle that is directly applicable to 2-phenyl-N-(4-sulfamoylphenyl)acetamide.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ekb.egnih.gov.

The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity and lower kinetic stability ekb.eg. For sulfonamide derivatives, DFT studies have been used to correlate these electronic parameters with observed biological activity. For example, a study on novel sulphonamide derivatives used DFT to calculate the HOMO-LUMO energy gap and Mulliken atomic charges to provide a theoretical confirmation of their antimicrobial activity ekb.eg.

While a specific DFT analysis for 2-phenyl-N-(4-sulfamoylphenyl)acetamide is not detailed in the available literature, analysis of its parent compound, N-(4-sulfamoylphenyl)acetamide, reveals important structural information. X-ray crystallography shows that the amide group is twisted relative to the plane of the benzene (B151609) ring, and the amino group of the sulfonamide is nearly perpendicular to the ring nih.govresearchgate.net. This non-planar conformation would significantly influence its electronic properties and interaction with biological targets.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; higher energy indicates a better donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; lower energy indicates a better acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, affecting solubility and binding. |

These parameters are crucial for understanding the molecule's reactivity and potential for interaction with biological macromolecules.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a cornerstone of drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Research has identified the acetamide-sulfonamide scaffold as a key pharmacophore for urease inhibition nih.govresearchgate.net.

The structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide contains several key features that would be critical components of a pharmacophore model:

Hydrogen Bond Donors: The NH groups of the acetamide and sulfonamide.

Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups.

Aromatic Rings: The two phenyl rings, which can engage in hydrophobic and pi-stacking interactions.

These features allow the molecule to form a specific pattern of interactions with a target receptor. In the case of urease inhibitors, the structural similarity of sulfonamides to urea (B33335) allows them to compete for binding at the active site researchgate.net. The development of pharmacophore models based on this scaffold can guide the virtual screening of large compound libraries to identify new potential inhibitors or can be used for the de novo design of novel, more potent molecules.

Table 3: Potential Pharmacophoric Features of 2-phenyl-N-(4-sulfamoylphenyl)acetamide

| Feature Type | Specific Group | Potential Role in Binding |

| Hydrogen Bond Donor | Acetamide N-H | Interaction with acceptor residues |

| Hydrogen Bond Donor | Sulfonamide N-H | Interaction with acceptor residues |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Interaction with donor residues |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (SO₂) | Interaction with donor residues/metal ions |

| Aromatic/Hydrophobic | Phenyl Ring (from acetamide) | Hydrophobic/Pi-stacking interactions |

| Aromatic/Hydrophobic | Sulfamoylphenyl Ring | Hydrophobic/Pi-stacking interactions |

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) Assessments

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively wikipedia.orgnih.gov.

Ligand Efficiency (LE): Measures the binding energy per heavy atom. It helps in selecting smaller compounds that can be optimized into potent leads without becoming excessively large.

Formula: LE = -RTln(Kᵢ) / Nheavy

Lipophilic Ligand Efficiency (LLE) or LiPE: Relates the potency of a compound to its lipophilicity (logP). An optimal drug candidate should have high potency and low lipophilicity to ensure good absorption, distribution, metabolism, and excretion (ADME) properties. An LLE value greater than 5 is often considered desirable wikipedia.orgnih.gov.

Formula: LLE = pIC₅₀ - logP

Table 4: Illustrative LE and LLE Calculation for a Related Compound This table uses data for the ibuprofen-sulfathiazole conjugate, a potent urease inhibitor, as an example mdpi.com. The logP is an estimated value for illustrative purposes.

| Compound | Target | IC₅₀ (µM) | pIC₅₀ | Est. logP | Heavy Atoms | LLE (pIC₅₀ - logP) |

| Ibuprofen-sulfathiazole conjugate | Urease | 9.95 | 5.00 | 4.5 | 31 | 0.50 |

This illustrative calculation shows how a compound, despite being potent, might have a low LLE if its lipophilicity is high. Optimizing compounds to improve these efficiency metrics is a key goal in medicinal chemistry core.ac.uk.

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities is the ultimate goal of many in silico modeling studies, directly informing which compounds are most likely to be effective. These predictions are typically derived from molecular docking simulations, which not only suggest a binding pose but also calculate a score representing the predicted binding affinity.

For the acetamide-sulfonamide class of compounds, docking studies have successfully predicted binding modes that are consistent with their observed biological activities nih.govmdpi.com. The key molecular interactions predicted for these scaffolds include:

Hydrogen Bonding: As detailed in section 6.1, the amide and sulfonamide groups are primary sites for hydrogen bonding with protein backbones or side chains.

Coordination Bonds: In metalloenzymes like urease, the sulfonamide or carbonyl oxygen atoms can form coordination bonds with the metal ions (e.g., Ni²⁺) in the active site.

Hydrophobic Interactions: The phenyl rings of 2-phenyl-N-(4-sulfamoylphenyl)acetamide would be expected to form favorable hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

Pi-Sulfur Interactions: An interaction between the sulfur atom of a methionine residue and an aromatic ring of the ligand has also been observed in docking studies of related compounds nih.gov.

Design, Synthesis, and Biological Evaluation of Derivatives and Analogs

Rational Design Strategies for Novel Sulfonamide-Acetamide Hybrid Molecules

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand how these changes affect its biological activity. This iterative process helps in identifying the key structural requirements for a desired therapeutic effect.

Molecular Docking: Utilizing computational models to predict the binding affinity and interaction of designed molecules with specific biological targets, such as enzymes or receptors. This allows for the pre-selection of promising candidates for synthesis and biological testing.

By incorporating various heterocyclic rings, such as thiourea (B124793), pyrazoline, triazole, and others, into the 2-phenyl-N-(4-sulfamoylphenyl)acetamide framework, scientists aim to explore new chemical spaces and discover compounds with improved efficacy and novel mechanisms of action.

Synthesis and Characterization of Substituted Derivatives

Thiourea and its acyl derivatives are known for a broad spectrum of biological activities. The incorporation of these moieties into the 2-phenyl-N-(4-sulfamoylphenyl)acetamide scaffold has been explored to generate novel compounds with potential therapeutic value.

The synthesis of thiourea derivatives often involves the reaction of an appropriate isothiocyanate with an amine. For instance, new 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives have been synthesized from sulfaclozine. These compounds have demonstrated notable antioxidant and enzyme inhibitory activities against tyrosinase, cholinesterase, α-amylase, and α-glucosidase. nih.gov In silico guided design and chemical synthesis of glutamate (B1630785) thiourea small molecule inhibitors have also been developed for binding with prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. rsc.org

Acylthiourea derivatives can be prepared by reacting an acyl chloride with potassium thiocyanate, followed by the addition of an appropriate amine. For example, 4-Methyl-N-((4-(N-(pyrimidin-2-yl) sulfamoyl phenyl) carbamothioyl) Benz amide was synthesized from 4-Methylbenzoyl chloride, KSCN, and sulfadiazine. mdpi.com The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR. mdpi.com

Table 1: Examples of Synthesized Thiourea and Acylthiourea Derivatives and their Reported Activities

| Derivative Class | Example Compound | Starting Materials | Reported Biological Activity |

| Thiourea | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Sulfaclozine, substituted phenylisothiocyanate | Antioxidant, enzyme inhibition (tyrosinase, cholinesterase, α-amylase, α-glucosidase) nih.gov |

| Thiourea | Glutamate thiourea derivatives | Glutamate urea (B33335) heterodimers | Prostate-specific membrane antigen (PSMA) inhibition rsc.org |

| Acylthiourea | 4-Methyl-N-((4-(N-(pyrimidin-2-yl) sulfamoyl phenyl) carbamothioyl) Benz amide | 4-Methylbenzoyl chloride, KSCN, sulfadiazine | Characterized by spectroscopic methods mdpi.com |

Pyrazoline and pyrazole (B372694) moieties are five-membered nitrogen-containing heterocyclic rings that are frequently found in compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netsphinxsai.comnih.gov

The synthesis of pyrazoline derivatives often involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines. sphinxsai.comresearchgate.net For example, a series of 4-(4-hydroxyphenyl)-3-chloro-1-{4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one were synthesized by reacting chalcone (B49325) derivatives with phenyl hydrazine (B178648) in the presence of glacial acetic acid. researchgate.net The structures of these compounds are typically elucidated using IR, 1H NMR spectroscopy, and microanalysis. researchgate.net

Pyrazole derivatives can be synthesized through various routes, including the reaction of 1,3-dicarbonyl compounds with hydrazines. The pyrazole nucleus consists of a doubly unsaturated five-membered ring with two adjacent nitrogen atoms, first synthesized by Knorr in 1883. researchgate.net

Table 2: Synthetic Approaches for Pyrazoline and Pyrazole Derivatives

| Heterocycle | General Synthetic Method | Key Reagents |

| Pyrazoline | Cyclocondensation | α,β-Unsaturated ketones (Chalcones), Hydrazines sphinxsai.comresearchgate.net |

| Pyrazole | Reaction with hydrazines | 1,3-Dicarbonyl compounds researchgate.net |

1,2,4-Triazole (B32235) and 1,3,4-oxadiazole (B1194373) are important five-membered heterocyclic rings known to be present in a variety of pharmacologically active compounds.

1,2,4-Triazole Derivatives: These compounds have been extensively studied and are known for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. nih.govnih.gov The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide (B32628) were synthesized, which involved the cyclization of phenylacetic hydrazide with carbon disulfide to form a 1,3,4-oxadiazole-2-thiol, followed by reaction with N-substituted-2-bromoacetamides. researchgate.net Another approach involves the modification of existing drugs, such as Sitagliptin and Vildagliptin, to create new dipeptidyl peptidase 4 (DPP-4) inhibitors containing a 1,2,4-triazole core.

1,3,4-Oxadiazole Derivatives: These heterocycles also exhibit a wide range of biological activities. A common synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in the presence of a base. researchgate.net Further modifications can be made to the thiol group to introduce various substituents. For example, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were prepared by reacting the corresponding thiol with different N-substituted-2-bromoacetamides. researchgate.net

Table 3: Biological Activities of Triazole and Oxadiazole Derivatives

| Heterocycle | Reported Biological Activities |

| 1,2,4-Triazole | Antifungal, anti-inflammatory, anticancer, neuroprotective, DPP-4 inhibition nih.govnih.gov |

| 1,3,4-Oxadiazole | Enzyme inhibition (acetylcholinesterase, butyrylcholinesterase, lipoxygenase), antifungal, antibacterial researchgate.net |

Spiro compounds are characterized by having at least two molecular rings with one common atom. The synthesis of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been achieved through an efficient and environmentally friendly green synthesis method. This typically involves the reaction of a key intermediate, such as 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, with various cyclic ketones in ethanol (B145695) at room temperature.

For instance, a novel spiro-acenaphthylene tethered- mdpi.comresearchgate.net-thiadiazole was synthesized by reacting 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with acenaphthylene-1,2-dione. These spiro derivatives have been investigated for their potential as anticancer agents and as inhibitors of SARS-CoV-2 main protease (Mpro). The synthesized compounds are characterized by spectroscopic methods, and their potential biological activity is often evaluated through molecular docking studies and in vitro assays.

Table 4: Research Findings on Spiro-1,3,4-thiadiazole Derivatives

| Derivative | Synthetic Approach | Investigated For | Key Findings |

| Spiro-acenaphthylene tethered- mdpi.comresearchgate.net-thiadiazole | Reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with acenaphthylene-1,2-dione | Anticancer activity | Selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) |

| Spiro-N-(4-sulfamoylphenyl)-2-carboxamides | Green synthesis in ethanol at room temperature | Inhibition of SARS-CoV-2 Mpro | Good binding affinity to the enzyme's active site in silico |

Imidazolidine (B613845) is a five-membered saturated heterocyclic ring containing two nitrogen atoms. Derivatives of imidazolidine, such as hydantoins (imidazolidine-2,4-diones) and their 2-thioxo analogs, are known to possess a range of pharmacological properties, including anticonvulsant and antiarrhythmic activities. mdpi.com

The synthesis of imidazolidine-containing compounds can be achieved through various chemical routes. One common method for preparing 3,5-disubstituted imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones involves the reaction of α-amino acids with isocyanates or isothiocyanates. mdpi.com For example, C-phenylglycine can be reacted with phenyl isocyanate or phenyl isothiocyanate to yield the corresponding imidazolidine derivatives. mdpi.com The structures of these compounds are typically confirmed by mass spectrometry, infrared spectroscopy, and NMR (1H and 13C) analysis. mdpi.com

While direct synthesis from 2-phenyl-N-(4-sulfamoylphenyl)acetamide is not explicitly detailed in the provided context, the general synthetic strategies for imidazolidine derivatives suggest that the sulfonamide-acetamide scaffold could be incorporated through appropriate functionalization of the starting materials.

Table 5: General Information on Imidazolidine Derivatives

| Derivative Class | General Structure | Common Synthetic Precursors | Reported Pharmacological Properties |

| Imidazolidine-2,4-diones (Hydantoins) | Saturated 5-membered ring with two ketones and two nitrogens | α-Amino acids, Isocyanates mdpi.com | Anticonvulsant, Antiarrhythmic mdpi.com |

| 2-Thioxoimidazolidin-4-ones | Saturated 5-membered ring with one ketone, one thioketone, and two nitrogens | α-Amino acids, Isothiocyanates mdpi.com | Antimicrobial, Antioxidant researchgate.net |

Piperazine-Substituted Analogs and Their Selectivity

The incorporation of a piperazine (B1678402) moiety into the benzenesulfonamide (B165840) scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and target selectivity. Substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high-affinity and selective 5-HT₆ antagonists. nih.gov The synthesis of these analogs often involves the reaction of a substituted sulfonyl chloride with the appropriate piperazine derivative. researchgate.netnih.gov

Biological evaluation of these compounds has demonstrated that the nature and position of substituents on the phenyl ring attached to the piperazine can significantly influence activity. For instance, in a series of 1,4-bis(phenylsulfonyl)piperazine (B3056576) derivatives evaluated as dipeptidyl peptidase-IV (DPP-IV) inhibitors, it was found that electron-withdrawing groups, such as chlorine, enhanced inhibitory activity more than electron-donating groups like methyl at the same position. researchgate.net Furthermore, substitution at the meta-position on the phenyl ring was generally disfavored for this particular target. researchgate.net

| Compound Class | Target | Key Findings |

| N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides | 5-HT₆ Receptor | Identified as high affinity and selective antagonists. nih.gov |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | DPP-IV | Electron-withdrawing groups (e.g., Cl) improved activity over electron-donating groups (e.g., CH₃). Meta-substitution was disfavored. researchgate.net |

| General Piperazine Derivatives | DPP-IV | Showed inhibitory activity ranging from 19%-30% at 100 μM concentration. nih.gov |

Cyanoacetamide Derivatives as Synthons

2-Cyano-N-(4-sulfamoylphenyl)acetamide is a highly reactive and versatile building block, or synthon, for the synthesis of a wide array of polyfunctionalized heterocyclic compounds. tandfonline.com Its utility stems from the presence of multiple reactive sites: an active methylene (B1212753) group, a cyano group, and an amide function. ekb.egtubitak.gov.tr These features allow it to participate in various condensation and substitution reactions. tandfonline.com

The synthesis of the parent synthon, 2-cyano-N-(4-sulfamoylphenyl)acetamide, can be achieved by refluxing ethyl cyanoacetate (B8463686) with 4-aminobenzenesulfonamide in a solvent like m-xylene. tandfonline.com

This synthon has been extensively used to construct diverse heterocyclic systems with potential biological activities. For example, it can react with hydroxymoyl chloride in the presence of triethylamine (B128534) to yield N-(4-Sulfamoylphenyl)isoxazole-4-carboxamide derivatives. researchgate.net The reactivity of the cyanoacetamide moiety opens pathways to synthesize pyridines, thiazoles, and pyrimidines, which are known to possess interesting biological and therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities. tandfonline.comekb.eg The strategic use of N-(4-substitutedphenyl)-2-cyanoacetamide allows for the creation of libraries of heterocyclic compounds for screening as potential antimicrobial agents. ekb.eg

| Reactant with 2-Cyano-N-(4-sulfamoylphenyl)acetamide | Resulting Heterocyclic System |

| Hydroxymoyl Chloride | Isoxazole researchgate.net |

| Sodium Nitrite/Acetic Acid | Hydroxyimino derivative ekb.eg |

| Salicylaldehyde | 2-Iminochromene-3-carboxamide ekb.eg |

| Phenyl isothiocyanate / Methyl iodide / Hydroxylamine hydrochloride | Isoxazole researchgate.net |

Isatin-N-phenylacetamide Based Sulfonamides

A significant class of derivatives is the isatin-N-phenylacetamide based sulfonamides, which have been synthesized and evaluated primarily as inhibitors of carbonic anhydrases (CAs), a superfamily of metalloenzymes. nih.gov The general synthesis involves reacting an appropriate 2-chloro-N-phenylacetamide with isatin (B1672199) (indole-2,3-dione) in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov

These conjugates have been screened for their inhibitory activity against several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.govresearchgate.net The indole-2,3-dione derivative 2h (structure not fully specified in the source) demonstrated a highly effective inhibition profile against hCA I and hCA II, with inhibition constants (Kᵢ) of 45.10 nM and 5.87 nM, respectively, which is comparable to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov This compound also showed significant inhibition against the tumor-associated isoform hCA XII (Kᵢ = 7.91 nM), similar to AAZ (Kᵢ = 5.70 nM). nih.gov

In another study, a series of isatin-sulfonamide derivatives were designed as caspase inhibitors. The 4-chloro phenylacetamide derivative 20d (structure not fully specified in the source) exhibited the best inhibitory activity profile against caspase-3, with an IC₅₀ value of 2.33 µM. nih.govtandfonline.com

| Compound | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference Compound |

| Indole-2,3-dione derivative 2h | hCA I | 45.10 nM | Acetazolamide nih.gov |

| Indole-2,3-dione derivative 2h | hCA II | 5.87 nM | Acetazolamide nih.gov |

| Indole-2,3-dione derivative 2h | hCA XII | 7.91 nM | Acetazolamide (5.70 nM) nih.gov |

| 4-chloro phenylacetamide derivative 20d | Caspase-3 | 2.33 µM | Ac-DEVD-CHO (0.016 µM) nih.govtandfonline.com |

Comparative Analysis of Biological Profiles of Derivatives

The biological profiles of the derivatives of 2-phenyl-N-(4-sulfamoylphenyl)acetamide vary significantly based on the specific structural modifications.

Isatin-N-phenylacetamide Based Sulfonamides have been shown to be highly potent, selective enzyme inhibitors, particularly against carbonic anhydrases. nih.gov The data reveals inhibitory activities in the low nanomolar range for specific isoforms like hCA II and hCA XII, indicating a highly targeted and potent interaction. nih.gov This class of compounds has also been explored as caspase inhibitors, albeit with lower potency (micromolar range), demonstrating that the isatin-sulfonamide scaffold can be directed toward different enzyme families. nih.govtandfonline.com

Piperazine-Substituted Analogs also function as targeted enzyme or receptor modulators, though the reported activities are generally in the micromolar range for targets like DPP-IV. nih.gov The key advantage of incorporating the piperazine ring lies in the ability to fine-tune selectivity and pharmacokinetic properties through substitution on the ring. nih.govresearchgate.net For example, their selectivity as 5-HT₆ antagonists highlights their potential in neuroscience, a distinct therapeutic area compared to the anticancer and anti-glaucoma applications of CA inhibitors. nih.gov

Cyanoacetamide Derivatives represent a different strategic approach. Rather than being final drug candidates themselves, they serve as versatile synthetic intermediates. tandfonline.com The biological profile is therefore not of the synthon itself, but of the vast and diverse library of heterocyclic compounds it can generate. ekb.egresearchgate.net This approach allows for the exploration of a much broader chemical space to identify compounds with varied activities, from antimicrobial to anti-inflammatory agents. tandfonline.com

In comparison, the isatin and piperazine derivatives represent more direct structural modifications of a core sulfonamide scaffold for targeted activity, yielding potent inhibitors with well-defined structure-activity relationships. The cyanoacetamide synthon, in contrast, is a tool for divergent synthesis, enabling the discovery of novel heterocyclic scaffolds with a wider, less predictable range of biological activities.

Future Research Directions and Academic Opportunities

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The foundational structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide is reminiscent of various known bioactive agents, suggesting its potential to interact with a wide array of biological targets beyond those currently identified. The sulfonamide group is a well-established pharmacophore present in antibacterial, carbonic anhydrase inhibitors, and anti-inflammatory drugs. nih.govnih.gov Similarly, the acetamide (B32628) linkage is a common feature in medicinal chemistry. nih.govacs.org The combination of these groups offers a unique electronic and steric profile that warrants broader investigation.

Future research should focus on high-throughput screening of this compound and its derivatives against diverse panels of enzymes and receptors. Key areas of exploration could include:

Kinase Inhibition: Many kinase inhibitors feature hinge-binding motifs that could potentially be mimicked by the hydrogen bond donors and acceptors of the acetamide-sulfonamide backbone.

Protease Inhibition: The scaffold could be elaborated to target the active sites of proteases implicated in diseases such as viral infections and cancer.

Epigenetic Targets: Investigation into the inhibition of histone deacetylases (HDACs) or other epigenetic modifying enzymes could reveal novel activities. researchgate.net

Metabolic Enzymes: Beyond carbonic anhydrase and dihydropteroate (B1496061) synthase (the target of sulfa drugs), many other metabolic enzymes are viable targets for therapeutic intervention. nih.govnih.gov

Mechanistic studies should follow any identified activities. For instance, if a derivative shows anti-proliferative effects, subsequent research must delineate whether this occurs through apoptosis, cell cycle arrest, or other pathways. Understanding the precise molecular interactions through techniques like X-ray crystallography of the compound bound to its target will be crucial for elucidating its mechanism of action and guiding further drug design.

Integration of Advanced Computational Approaches for Drug Discovery

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new therapeutic agents based on the 2-phenyl-N-(4-sulfamoylphenyl)acetamide scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations have already been successfully applied to benzenesulfonamide (B165840) and acetamide derivatives to predict their biological activities and understand their binding modes. researchgate.netresearchgate.netbenthamscience.comtandfonline.com

Future academic opportunities lie in the systematic application of these methods:

3D-QSAR Studies: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. researchgate.nettandfonline.com These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the synthesis of more potent analogues. researchgate.nettandfonline.com

Molecular Docking: Docking studies can predict the binding conformation and affinity of 2-phenyl-N-(4-sulfamoylphenyl)acetamide derivatives within the active sites of various target proteins. nih.govresearchgate.net This allows for the rational design of new compounds with improved interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be performed on compound-protein complexes to verify the stability of the docked pose and to analyze the dynamic behavior of the interaction over time. nih.govresearchgate.net This provides deeper insight into the binding mechanism.

Pharmacokinetic Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed molecules, helping to prioritize compounds with favorable drug-like characteristics for synthesis. nih.gov

| Computational Method | Application and Purpose | Potential Outcome for 2-phenyl-N-(4-sulfamoylphenyl)acetamide Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to build predictive models. researchgate.netbenthamscience.com | Identification of key structural features required for activity; prediction of potency for unsynthesized derivatives. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.govresearchgate.net | Elucidation of binding modes with novel targets; rational design of analogues with enhanced target-specific interactions. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess the stability of ligand-protein complexes. researchgate.net | Validation of docking results; understanding the dynamic nature of the binding interaction and the role of solvent. |

| CoMFA/CoMSIA | 3D-QSAR methods that generate contour maps to visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties. tandfonline.com | Provides a visual guide for modifying the scaffold to improve biological activity. |

| ADME Prediction | In silico prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). nih.gov | Early-stage filtering of compounds to prioritize those with better potential for in vivo efficacy. |

Innovations in Sustainable and Green Synthetic Methodologies

The synthesis of N-acylsulfonamides like 2-phenyl-N-(4-sulfamoylphenyl)acetamide traditionally involves coupling an amine with an acyl chloride or anhydride, often requiring harsh conditions, stoichiometric coupling reagents, or organic solvents that are environmentally burdensome. orientjchem.org A significant area for future research is the development of green and sustainable synthetic routes.

Innovations in this area could include:

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, often under solvent-free and catalyst-free conditions, providing a greener alternative to conventional heating. orientjchem.orgresearchgate.net

Enzymatic Synthesis: Biocatalytic methods, such as the use of lipases like Candida antarctica lipase (B570770) B (CALB), offer a highly selective and environmentally benign approach to amide bond formation in green solvents like cyclopentyl methyl ether. nih.govnih.govrsc.org

Aqueous and Catalyst-Free Reactions: Developing synthetic protocols that utilize water as a green solvent is highly desirable. The "sulfo-click" reaction between a sulfonyl azide (B81097) and a thioacid is an example of a highly efficient reaction that proceeds rapidly in aqueous conditions. nih.gov

Reusable Catalysts: Investigating heterogeneous catalysts, such as cesium salts of Wells-Dawson heteropolyacids, that can be easily recovered and reused for the N-acylation of sulfonamides would improve the sustainability of the process. researchgate.net

| Methodology | Traditional Approach | Green/Innovative Alternative |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Ultrasound irradiation, microwave irradiation, room temperature. orientjchem.org |

| Solvent | Anhydrous organic solvents (e.g., Dichloromethane, Pyridine) | Water, cyclopentyl methyl ether (CPME), or solvent-free conditions. nih.govresearchgate.net |

| Catalyst/Reagents | Stoichiometric coupling reagents, strong acids/bases. | Enzymes (e.g., CALB), reusable heterogeneous catalysts, or catalyst-free systems. nih.govresearchgate.net |

| Workup | Often requires extraction with organic solvents and column chromatography. | Simple filtration or minimal purification steps. scispace.com |

| Efficiency | Can involve long reaction times and harsh conditions. nih.gov | Often characterized by shorter reaction times and higher atom economy. waseda.jp |

Development of 2-phenyl-N-(4-sulfamoylphenyl)acetamide and its Derivatives as Molecular Probes for Fundamental Biological Research

Beyond therapeutic applications, the 2-phenyl-N-(4-sulfamoylphenyl)acetamide scaffold can be adapted to create molecular probes for basic research. These probes are valuable tools for visualizing biological processes, identifying protein targets, and understanding complex cellular pathways.

Future research could focus on modifying the core structure to impart new functionalities:

Fluorescent Probes: By chemically attaching a fluorophore (e.g., a naphthalimide) to the scaffold, derivatives could be synthesized for use in cellular imaging. nih.gov If the parent compound is found to bind selectively to a specific protein or organelle, such a probe could be used to visualize its localization and dynamics within living cells. Sulfonamide-based probes have been specifically explored for imaging tumors that overexpress certain carbonic anhydrase isoforms. nih.gov

Affinity-Based Probes: The molecule could be functionalized with a reactive group (e.g., an electrophile) or a photo-activatable cross-linker. These probes can be used in chemical proteomics to covalently label their protein targets in a cellular lysate or in living cells, enabling target identification and validation.